Hydrobromide monohydrate
Description
Fundamental Chemical Properties of Hydrobromide Monohydrate Systems
Molecular Configuration and Crystallographic Analysis
Hydrobromide monohydrates exhibit diverse molecular configurations dictated by hydrogen-bonding interactions and water incorporation. For example, the crystal structure of 2-allyl-2′-hydroxy-5,9-dimethyl-6,7-benzomorphan this compound reveals a three-ring segment analogous to morphine, with four hydrogen bonds per molecule enhancing packing efficiency. The monoclinic lattice (space group P2/b) features unit cell parameters a = 12.37 Å, b = 26.41 Å, c = 7.50 Å, and γ = 115.2°, highlighting the role of water in stabilizing asymmetric arrangements.
Hydrate Formation Mechanisms in Bromide Salts
Hydrate formation in bromide salts involves water molecules occupying interstitial sites or coordinating directly to metal ions. In HBr·2H₂O , X-ray diffraction studies at 233 K reveal a crystalline lattice where water forms bridging hydrogen bonds between bromide ions, creating a tetrahedral coordination geometry. This mechanism contrasts with anhydrous HBr, where weaker van der Waals forces dominate.
Monoclinic vs. Orthorhombic Crystal Packing Arrangements
Monoclinic systems dominate hydrobromide hydrates due to their flexibility in accommodating water molecules. For instance, bis(1,10-phenanthroline)-hydrobromic acid 2.5 hydrate adopts a monoclinic lattice (a = 12.37 Å, b = 26.41 Å, c = 7.50 Å, γ = 115.2°) with Z = 4 and a density of 1.46 Mg·m⁻³. Orthorhombic arrangements are less common but may emerge in hydrates with higher water content, though no examples are documented in the provided sources.
Thermodynamic Stability Profiles
Hydration/Dehydration Phase Transition Energetics
The stability of hydrobromide monohydrates depends on hydration-dehydration equilibria. For HBr·H₂O , dehydration to anhydrous HBr occurs at 124.3°C under standard pressure, releasing 66.9 kJ·mol⁻¹. Phase transitions in HBr·3H₂O involve sequential water loss, with enthalpy changes of 46.0 kJ·mol⁻¹ for the first dehydration step.
Azeotropic Behavior in Hydrobromic Acid Solutions
Hydrobromic acid forms azeotropes with water, complicating distillation-based purification. The table below summarizes azeotropic compositions at varying pressures:
| Pressure (mm Hg) | Boiling Point (°C) | HBr Composition (%) |
|---|---|---|
| 100 | 74.12 | 49.80 |
| 400 | 107.00 | 48.47 |
| 700 | 122.00 | 47.74 |
| 800 | 125.79 | 47.56 |
Data derived from Bonner et al. (1933).
This azeotropic behavior arises from strong hydrogen bonding between HBr and water, which minimizes vapor pressure deviations from ideality.
Properties
IUPAC Name |
hydrate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.H2O/h1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLGAFRNYJVHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrH3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Eletriptan this compound
Eletriptan this compound is prepared by dissolving eletriptan free base in tetrahydrofuran (THF)-water mixtures (95:5 to 97.5:2.5 v/v) and treating with 48% aqueous HBr at 15–25°C. The resulting slurry is refluxed for 1 hour, cooled, and filtered to yield monohydrate crystals with >95% purity. Key parameters include:
| Parameter | Optimal Condition | Yield | Purity |
|---|---|---|---|
| Solvent Ratio (THF:H₂O) | 97.5:2.5 | 96% | 99.8% |
| HBr Concentration | 48% w/w | — | — |
| Crystallization Temp. | 15–20°C | — | — |
This method avoids polymorphic instability issues associated with anhydrous forms.
Dextromethorphan this compound
Dextromethorphan free base is reacted with HBr in ethanol-water systems. Post-neutralization, the solution is evaporated under reduced pressure, and the residue is recrystallized from methanol to obtain the monohydrate. Industrial protocols use aluminum trichloride-mediated cyclization of isoquinoline derivatives, followed by HBr treatment, achieving yields >85%.
Solvent Evaporation and Hydration Control
Controlled solvent evaporation ensures consistent monohydrate formation by maintaining water activity during crystallization.
Galantamine this compound
Galantamine free base and HBr are dissolved in dichloromethane-methanol (4:1 v/v), emulsified with polyvinyl alcohol (PVA), and evaporated under nitrogen. The resulting microspheres are washed with ethanol-water (10% v/v) to remove residual solvents, yielding monohydrate crystals with 98% entrapment efficiency.
Critical Factors:
Vortioxetine this compound
Vortioxetine is dissolved in acetone-toluene (1:1 v/v) with maleic acid and water. Slow evaporation at 35% humidity over 15 days produces block-shaped monohydrate crystals validated via single-crystal X-ray diffraction (SC-XRD).
Bromination and Salt Metathesis
Bromination of precursor amines in halogenated solvents facilitates this compound formation.
4-Bromo-2,6-Diisopropylaniline Hydrobromide
2,6-Diisopropylaniline hydrochloride is brominated in 1,2-dichloroethane or cyclohexane at 70°C. The product is filtered and dried, achieving near-quantitative yields (99.9%).
| Condition | Value |
|---|---|
| Solvent | 1,2-Dichloroethane |
| Bromine Equivalents | 1.0–1.2 |
| Reaction Time | 2 hours |
This method’s selectivity for para-bromination exceeds 98%, attributed to the stabilizing effect of the hydrobromide salt.
[3-(Dimethylamino)Propyl]Triphenylphosphonium Bromide Hydrobromide
Triphenylphosphine reacts with 1,3-dibromopropane in toluene, followed by dimethylamine treatment in methanol. Crystallization from ethanol yields the monohydrate with 68.3% efficiency.
Dehydration-Rehydration Strategies
Hydrate stability is often achieved through controlled dehydration-rehydration cycles.
Scopolamine Hydrobromide Sesquihydrate
Scopolamine hydrobromide trihydrate is dried at 40°C under vacuum, converting it to the sesquihydrate. Rehydration at 90% relative humidity regenerates the trihydrate, demonstrating reversible water uptake.
Anhydrous-to-Monohydrate Conversion
Anhydrous eletriptan hydrobromide is suspended in water-miscible solvents (e.g., acetone) containing 2–5% water. Stirring at 25°C for 24 hours induces monohydrate formation, confirmed by powder X-ray diffraction (PXRD).
Analytical Validation of Monohydrate Formation
Bromine K-Edge XANES Spectroscopy
X-ray absorption near-edge structure (XANES) spectroscopy discriminates monohydrates from anhydrous forms by analyzing bromine ion coordination. Linear-combination fitting (LCF) quantifies α-form/monohydrate ratios in mixed powders with ±2% accuracy.
Karl Fischer Titration
Water content in dextromethorphan this compound is determined via back-titration with AQUALYTE KF3 reagent. The method achieves ±0.3% precision, confirming stoichiometric hydration.
Industrial-Scale Challenges and Solutions
Polymorphic Control
Chemical Reactions Analysis
Types of Reactions: Hydrobromide monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dextromethorphan hydrobromide can lead to the formation of dextrophan, while reduction can yield demethylated derivatives .
Scientific Research Applications
Hydrobromide monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Medicine: this compound forms of drugs like dextromethorphan are used in clinical research to study their pharmacokinetics and pharmacodynamics.
Industry: It is utilized in the formulation of pharmaceuticals, ensuring the stability and solubility of active ingredients
Mechanism of Action
The mechanism of action of hydrobromide monohydrate depends on the specific active ingredient it is associated with. For instance, dextromethorphan hydrobromide acts as a low-affinity uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a sigma-1 receptor agonist. It also antagonizes α3/β4 nicotinic receptors. These interactions lead to its effects as a cough suppressant and its potential neuroprotective properties .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of Hydrobromide Monohydrate and Analogues
Key Observations :
- Counterion Impact : HBr salts (e.g., dextromethorphan) often exhibit higher molecular weights compared to HCl analogues (e.g., ranitidine HCl) due to bromine’s atomic mass. This affects solubility and bioavailability.
- Hydration State: Monohydrate forms (e.g., dextromethorphan, metoclopramide) enhance crystalline stability but may require stringent storage to prevent dehydration .
- UV Profiles : Dextromethorphan HBr·H₂O’s dual UV maxima (227/280 nm) distinguish it from compounds like scopolamine derivatives, which lack conjugated aromatic systems .
Functional and Pharmacological Differences
- Dextromethorphan HBr·H₂O : Targets sigma-1 receptors and NMDA antagonism for cough suppression, with minimal opioid activity .
- Metoclopramide HCl·H₂O : Acts as a dopamine D₂ antagonist, enhancing gastric motility .
- Scopolamine N-Oxide HBr·H₂O : Inhibits muscarinic acetylcholine receptors (mAChRs), used in motion sickness and secretory disorders .
Analytical and Regulatory Considerations
Table 2: Impurity Profiles and Analytical Standards
Key Notes:
- Elemental Analysis: For monohydrates, deviations ≤0.4% from theoretical C/H values are acceptable, as per ICH guidelines .
- Stability Testing : Hydrobromides like dextromethorphan require long-term studies (>4 years) due to hygroscopicity, unlike anhydrous salts .
Q & A
Basic Research Questions
Q. How can the chemical purity and crystalline form of hydrobromide monohydrate be determined experimentally?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~227–280 nm) to assess purity, as described for dextromethorphan this compound . For crystallinity, combine X-ray diffraction (XRD) with thermogravimetric analysis (TGA) to confirm monohydrate formation and water content. Storage at -20°C in airtight containers ensures long-term stability .
Q. What analytical techniques are suitable for characterizing this compound in synthetic mixtures?
- Methodology : Employ reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase of methanol and ammonium carbamate (70:30 v/v) at 1.0 mL/min flow rate. Retention times (~4–7 minutes) and UV detection at 225 nm enable simultaneous quantification of this compound and degradation products . Calibration curves (r² ≥0.9995) across 5–200 µg/mL ensure accuracy .
Q. How should this compound be stored to maintain stability during pharmacological studies?
- Methodology : Store as a crystalline solid at -20°C in moisture-proof containers. Stability studies show ≥4-year integrity under these conditions. Monitor degradation via accelerated stability testing (e.g., 40°C/75% RH) and validate using RP-HPLC .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodology : Conduct a systematic review of experimental variables:
- Sample purity : Verify ≥98% purity via HPLC .
- Assay conditions : Compare enzyme inhibition protocols (e.g., cytochrome P450 2D6 activity vs. NMDA receptor antagonism) .
- Dosage routes : Replicate studies using standardized administration routes (e.g., oral vs. intravenous) .
Q. What strategies are effective in developing a stability-indicating method for this compound in degradation studies?
- Methodology : Follow ICH Q2(R1) guidelines:
- Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to generate degradants .
- Method validation : Assess linearity (5–200 µg/mL), accuracy (99–101%), and precision (RSD <2%). Calculate LOD (0.94–2.87 µg/mL) and LOQ (1.36–4.11 µg/mL) using signal-to-noise ratios .
- Column selection : Use Gemini C18 columns for baseline separation of degradants .
Q. How can this compound’s role as an NMDA receptor antagonist be rigorously validated?
- Methodology :
- In vitro assays : Use HEK293 cells expressing GRIN1/GRIN2 subunits to measure ion channel blockade via patch-clamp electrophysiology .
- Control experiments : Compare with MK-801 (a known NMDA antagonist) and assess specificity using voltage-dependent channel assays .
- Dose-response analysis : Calculate IC50 values and validate with kinetic binding studies (e.g., radioligand displacement) .
Q. What ethical and reproducibility standards apply to preclinical studies involving this compound?
- Methodology :
- Ethical compliance : Obtain institutional review board (IRB) approval for animal/human studies. Document informed consent and ethical clearance protocols .
- Reproducibility : Adhere to Beilstein Journal guidelines: report synthesis details (CAS No., purity), experimental parameters (e.g., HPLC conditions), and raw data in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
